
3-(Azetidine-1-carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(アゼチジン-1-カルボニル)安息香酸は、カルボニル基を介してアゼチジン環に結合した安息香酸部分を特徴とする有機化合物です。
2. 製法
合成経路と反応条件: 3-(アゼチジン-1-カルボニル)安息香酸の合成は、一般的に以下の手順が含まれます。
アゼチジン環の形成: アゼチジン環は、アミノアルコールやアジリジンなどの適切な前駆体を含む環化反応によって合成できます.
カルボニル基の付加: カルボニル基は、アシルクロリドや無水物などの試薬を用いたアシル化反応によって導入されます.
安息香酸とのカップリング: 最終ステップは、アゼチジン誘導体を安息香酸とカップリングさせることであり、適切な条件下でエステル化またはアミド化反応によって達成できます.
工業的製造方法: 3-(アゼチジン-1-カルボニル)安息香酸の工業的製造には、スケーラビリティ、コスト効率、環境への配慮に焦点を当て、上記の合成経路の最適化バージョンが含まれる場合があります。触媒と自動化プロセスは、収率と純度を向上させるために頻繁に用いられます。
反応の種類:
酸化: 安息香酸部分は、酸化反応を受け、カルボン酸誘導体を形成する可能性があります。
還元: カルボニル基の還元は、アルコール誘導体をもたらす可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
主要な生成物:
酸化: カルボン酸塩またはエステル。
還元: アルコール誘導体。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidine-1-carbonyl)benzoic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or aziridines.
Attachment of Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.
Coupling with Benzoic Acid: The final step involves coupling the azetidine derivative with benzoic acid, which can be achieved through esterification or amidation reactions under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions, potentially forming carboxylate derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Functionalized azetidine derivatives with varied substituents.
科学的研究の応用
作用機序
生物系における3-(アゼチジン-1-カルボニル)安息香酸の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。アゼチジン環は天然の基質を模倣することができ、この化合物はこれらの標的の活性を阻害または調節することができます。 安息香酸部分は、水素結合と疎水性相互作用を介して結合親和性を高める可能性があります .
類似化合物:
アゼチジン-2-カルボン酸: ペプチド合成に使用される、カルボン酸基を持つもう1つのアゼチジン誘導体。
3-(ピロリジン-1-カルボニル)安息香酸: アゼチジンではなくピロリジン環を持つ類似の構造は、異なる反応性と生物活性をもたらします.
独自性: 3-(アゼチジン-1-カルボニル)安息香酸は、アゼチジン環と安息香酸部分のユニークな組み合わせにより、独特の化学反応性と潜在的な生物活性を提供するため、際立っています。 その構造的特徴は、様々な分野での用途を可能にし、研究および産業目的のための貴重な化合物となっています .
類似化合物との比較
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, used in peptide synthesis.
3-(Pyrrolidine-1-carbonyl)benzoic acid: Similar structure but with a pyrrolidine ring instead of azetidine, offering different reactivity and biological activity.
Uniqueness: 3-(Azetidine-1-carbonyl)benzoic acid stands out due to the unique combination of the azetidine ring and benzoic acid moiety, providing distinct chemical reactivity and potential biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
3-(azetidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-5-2-6-12)8-3-1-4-9(7-8)11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
InChIキー |
PQHNINRHOJTMPH-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C(=O)C2=CC(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


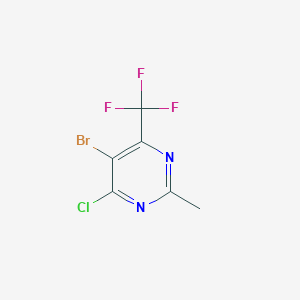
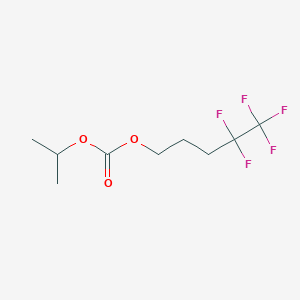
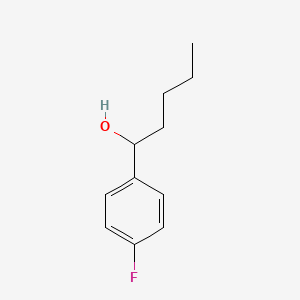
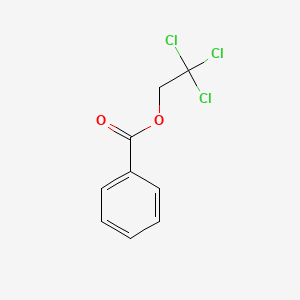
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
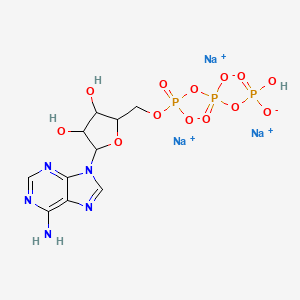
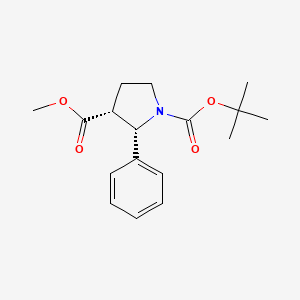
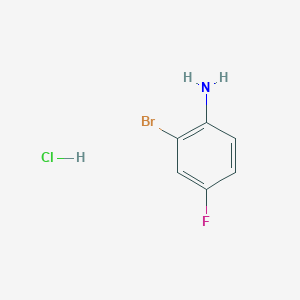
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)

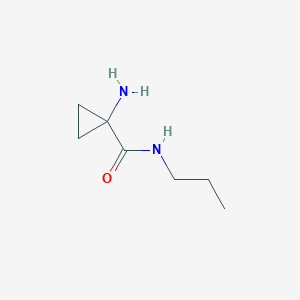

![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)
